molecular formula C15H12ClF3N2O3 B2587942 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate CAS No. 1797034-56-0

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate

Cat. No.: B2587942
CAS No.: 1797034-56-0
M. Wt: 360.72
InChI Key: KEFBHSISGFPTAK-UHFFFAOYSA-N
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Description

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, linked to an ethyl N-phenylcarbamate moiety. Its distinct structure makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring. The final step involves the coupling of the pyridine derivative with ethyl N-phenylcarbamate under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Mechanism of Action

The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of succinate dehydrogenase, affecting the mitochondrial respiratory chain . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3/c16-12-8-10(15(17,18)19)9-20-13(12)23-6-7-24-14(22)21-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFBHSISGFPTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCOC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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